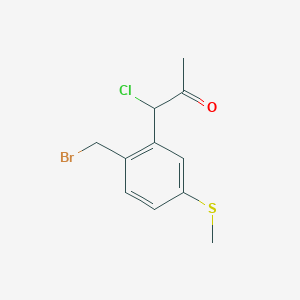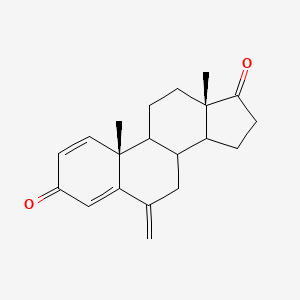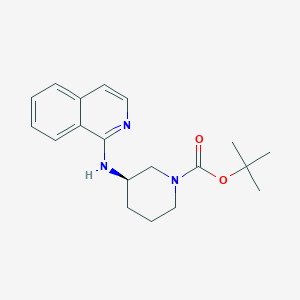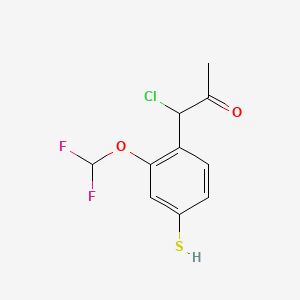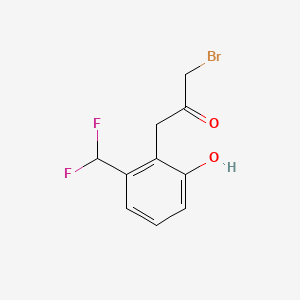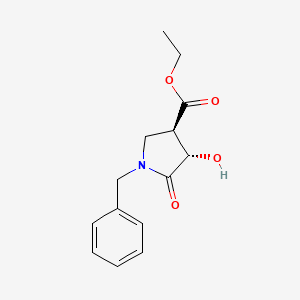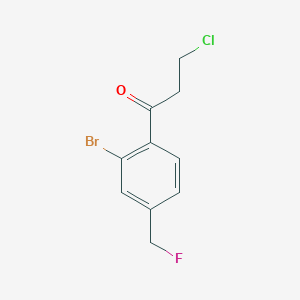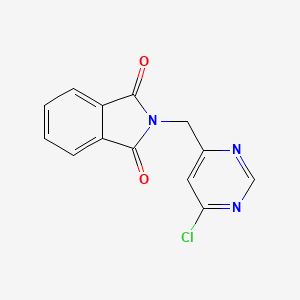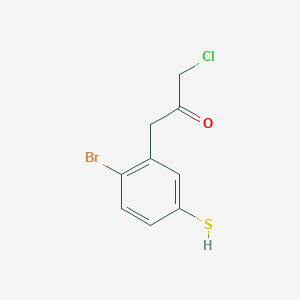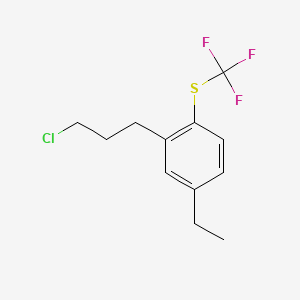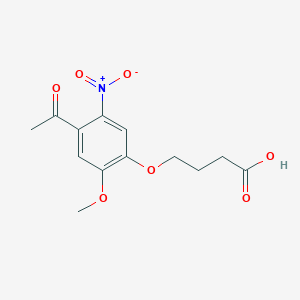
2-Amino-3-(cuban-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(cuban-1-yl)propanoic acid is a unique amino acid derivative characterized by the presence of a cubane moiety attached to the alpha carbon of the amino acid structure The cubane structure is a highly strained, cubic arrangement of eight carbon atoms, which imparts unique chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cuban-1-yl)propanoic acid typically involves the introduction of the cubane moiety into the amino acid framework. One common method involves the reaction of cubane-1-carboxylic acid with a suitable amino acid precursor under conditions that facilitate the formation of the desired product. This can be achieved through a series of steps including protection of functional groups, coupling reactions, and deprotection.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as crystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(cuban-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The cubane moiety can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amino acid or cubane moiety, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane moiety can yield cubane-1,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the amino acid framework.
Aplicaciones Científicas De Investigación
2-Amino-3-(cuban-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of novel compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to the unique properties of the cubane moiety.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(cuban-1-yl)propanoic acid involves its interaction with molecular targets through the unique spatial arrangement of the cubane moiety. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include modulation of enzymatic activity or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another amino acid derivative with a bulky aromatic group.
2-Amino-3-(furan-2-yl)propanoic acid: Contains a furan ring instead of a cubane moiety.
2-Amino-3-(thiophen-2-yl)propanoic acid: Features a thiophene ring.
Uniqueness
2-Amino-3-(cuban-1-yl)propanoic acid is unique due to the presence of the cubane moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-amino-3-cuban-1-ylpropanoic acid |
InChI |
InChI=1S/C11H13NO2/c12-2(10(13)14)1-11-7-4-3-5(7)9(11)6(3)8(4)11/h2-9H,1,12H2,(H,13,14) |
Clave InChI |
DDGZTRNJWNJAML-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)N)C12C3C4C1C5C4C3C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




